molecular formula C14H19BF2O4 B8053794 2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8053794
M. Wt: 300.11 g/mol
InChI Key: YXWYLFRLPMCHOV-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a phenyl ring substituted with two fluorine atoms and two methoxy groups, along with a dioxaborolane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-difluoro-3,5-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield

    Purification: Crystallization or chromatography to achieve high purity

    Quality Control: Analytical techniques such as NMR, HPLC, and GC-MS to confirm the structure and purity

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: Reacts with aryl halides to form biaryl compounds

    Oxidation: Can be oxidized to form corresponding phenols

    Reduction: Undergoes reduction to form boronic acids

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DCM

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling

    Phenols: From oxidation reactions

    Boronic Acids: From reduction reactions

Scientific Research Applications

2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has various applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions

    Biology: Employed in the development of fluorescent probes and sensors

    Medicine: Investigated for potential use in drug discovery and development, particularly in targeting specific enzymes or receptors

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves:

    Formation of Palladium Complex: The boronic ester reacts with a palladium catalyst to form a palladium-boron complex

    Transmetalation: Transfer of the aryl group from boron to palladium

    Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-3,5-dimethoxyphenylboronic acid
  • 2,6-Difluoro-3,5-dimethoxybenzaldehyde
  • 2,4-Difluoro-1-methoxybenzene

Uniqueness

2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. The presence of the dioxaborolane moiety enhances its solubility and ease of handling compared to other boronic acids and esters. Additionally, the fluorine and methoxy substituents on the phenyl ring provide unique electronic properties that can influence the reactivity and selectivity of the compound in various reactions.

Properties

IUPAC Name

2-(2,6-difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O4/c1-13(2)14(3,4)21-15(20-13)10-11(16)8(18-5)7-9(19-6)12(10)17/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWYLFRLPMCHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,4-difluoro-3-iodo-1,5-dimethoxybenzene (1.50 g, 5.00 mmol) in tetrahedrofuran (THF, 20 mL) was slowly added 2.0 M isopropyl magnesium chloride in THF (2.87 mL, 5.75 mmol) at −10° C. under an atmosphere of nitrogen. After 10 min., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.27 mL, 6.25 mmol)(Aldrich, Cat. No. 417149) was added. The reaction mixture was then stirred at ambient temperature for 2 h. The mixture was quenched with sat. NH4Cl, and extracted with ethyl acetate. The combined organic layers were washed with water and brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue (solid) was treated with ethyl ether, filtered, and dried under reduced pressure to afford the desired product (1.20 g, 80%). 1H-NMR (400 MHz, CDCl3): 6.70 (t, J=8.2 Hz, 1H), 3.85 (s, 6H), 1.38 (s, 12H). LCMS (M+H)+=301.1.
Quantity
1.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.27 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Four
Name
Quantity
2.87 mL
Type
solvent
Reaction Step Five
Yield
80%

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